Z-Val-phe-OH

Descripción general

Descripción

The compound Z-Val-phe-OH appears to be a derivative of a tripeptide, as indicated by the synthesis of a related tripeptide derivative Z(L)Ala(L/D)Phe(L)ValOMe in one of the studies . This derivative was synthesized through a reaction involving iminodithiocarbonates with carboxylic acids, specifically reacting a thiomethylated compound with a dipeptide derivative and ZnCl2 at elevated temperatures. The presence of the Z group (benzyloxycarbonyl) suggests that Z-Val-phe-OH is a protected peptide, which is commonly used in peptide synthesis to prevent unwanted side reactions.

Synthesis Analysis

The synthesis of related zinc complexes and peptides involves the use of zinc salts and various organic ligands or amino acids. For instance, the heterodinuclear [Zn(II)Ln(III)] complexes were synthesized using a Schiff-base ligand derived from o-vanillin and lanthanide nitrates, starting from a mononuclear zinc compound . In another study, a zinc phosphonate was formed by reacting zinc acetate with diethyl hydroxymethylphosphonate, indicating the versatility of zinc in forming coordination compounds . The synthesis of the tripeptide derivative mentioned earlier also highlights the role of zinc chloride as a catalyst in peptide bond formation .

Molecular Structure Analysis

The molecular structure of Z-Val-phe-OH is not directly discussed in the provided papers. However, the structure of related zinc complexes shows that zinc can adopt various coordination geometries, such as the square-pyramidal geometry observed in the [Zn(II)Ln(III)] complexes . The zinc atoms in the zinc phosphonate compound are octahedrally coordinated by phosphonate and hydroxy groups . These studies suggest that zinc can form stable complexes with organic ligands, which is relevant for understanding the structure of Z-Val-phe-OH and its potential to form complexes.

Chemical Reactions Analysis

The chemical reactivity of zinc complexes is demonstrated in the synthesis of the heterodinuclear complexes, where the Schiff-base ligand coordinates with both zinc and lanthanide ions . The reactivity of zinc in peptide synthesis is also evident from the formation of the tripeptide derivative, where zinc chloride facilitates the condensation reaction . These reactions highlight the ability of zinc to participate in complex formation and catalysis in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Z-Val-phe-OH are not explicitly detailed in the provided papers. However, the luminescent and magnetic properties of the [Zn(II)Ln(III)] complexes suggest that zinc complexes can exhibit interesting photophysical and magnetic behaviors . The microporous nature of the zinc phosphonate indicates that zinc compounds can have unique structural properties, such as the formation of channels within the crystal lattice . These properties are important for the potential applications of zinc complexes in materials science and catalysis.

Aplicaciones Científicas De Investigación

Template for Complex Titania Architectures

Z-Val-Phe-OH, as part of L-Valine-based oligopeptides, has been used in the formation of stable organogels, which serve as efficient templates for fabricating complex titania architectures. These architectures range from spheres to one-dimensional shapes like hollow tubes or fibers, depending on the peptide concentration. The study highlights the peptide's role in controlling the morphology of titania structures at the micron scale (Mantion & Taubert, 2007).

Synthesis of Tripeptide Derivatives

Research involving Z-Val-Phe-OH includes the synthesis of tripeptide derivatives, demonstrating its importance in peptide chemistry. These derivatives are synthesized under various conditions and have potential applications in different fields, including pharmaceuticals (Berndt, 1980).

Green Route for Synthesis of Dipeptides

Z-Val-Phe-OH is involved in the synthesis of dipeptides like Ala-Phe, highlighting a green technology approach in the food industry. This study presents a clean and efficient synthetic route for preparing dipeptides, potentially substituting for caffeine as a food additive (Ungaro et al., 2015).

Photocatalytic Hydrogen Evolution

In the field of photocatalysis, Z-Val-Phe-OH plays a role in constructing Z-scheme systems for enhanced photocatalytic hydrogen evolution. This study demonstrates how the peptide can influence the generation of hydrogen through photocatalysis, showcasing its potential in renewable energy applications (Gao et al., 2019).

Minimizing Racemization in Peptide Synthesis

Studies involving Z-Val-Phe-OH have contributed to understanding how to minimize racemization during peptide synthesis. This is crucial for maintaining the purity and efficacy of synthesized peptides, particularly in pharmaceutical applications (Benoiton, Lee, & Chen, 2009).

Synthesis of Precursor Tripeptides

Z-Val-Phe-OH is instrumental in synthesizing precursor tripeptides, like Thymopentin, using a combination of chemical and enzymatic methods. This synthesis has significant implications in biochemistry and pharmaceuticals, showcasing the compound's versatility in peptide synthesis (Zheng et al., 2012).

Inhibitors of Serine Proteases

Research on Z-Val-Phe-OH derivatives has led to the development of specific inhibitors of serine proteases. These inhibitors have applications in various therapeutic areas, including the treatment of conditions involving protease activity (Oleksyszyn & Powers, 1991).

Controlled Self-Assembly of Modified Amino Acids

The self-assembly of Z-Val-Phe-OH and other modified amino acids into well-defined morphologies, such as fibers and spherical structures, has been reported. This research is vital for developing new materials with potential applications in nanotechnology and material science (Gour et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

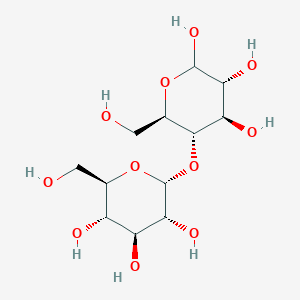

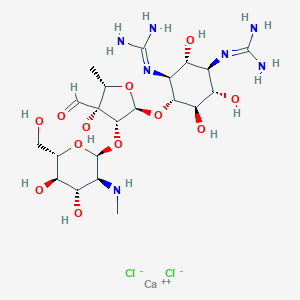

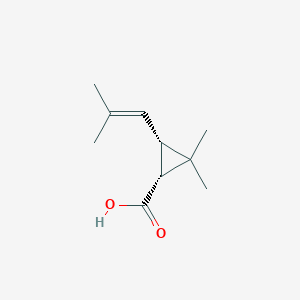

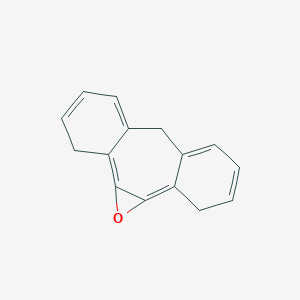

(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-15(2)19(24-22(28)29-14-17-11-7-4-8-12-17)20(25)23-18(21(26)27)13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINBRUNUJFZFGH-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50941313 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Val-phe-OH | |

CAS RN |

19542-51-9 | |

| Record name | N-Benzyloxycarbonyl-valyl-phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-methylbutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50941313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

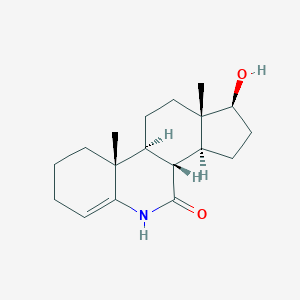

![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)